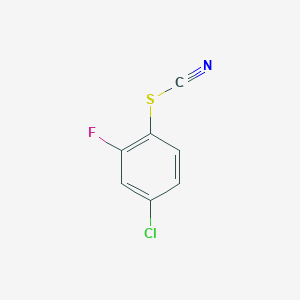

4-Chloro-2-fluorophenylthiocyanate

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-chloro-2-fluorophenyl) thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFNS/c8-5-1-2-7(11-4-10)6(9)3-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPYXTRBSPGXKGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)SC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Chloro-2-fluorophenylthiocyanate chemical properties

CAS No: 1820666-86-1 Molecular Formula: C₇H₃ClFNS Molecular Weight: 187.62 g/mol

Executive Summary

4-Chloro-2-fluorophenylthiocyanate is a specialized organosulfur building block used primarily in the synthesis of heterocycles for medicinal chemistry and agrochemical discovery.[1] Characterized by the presence of a thiocyanate (-SCN) group attached to a halogenated benzene ring, this compound serves as a "linchpin" intermediate.[2] The unique electronic environment created by the ortho-fluorine and para-chlorine substituents enhances the electrophilicity of the thiocyanate carbon, facilitating rapid cyclization reactions—most notably into 2-aminobenzothiazoles, a privileged scaffold in oncology and kinase inhibition.[2]

This guide details the physicochemical profile, validated synthetic pathways, and reaction mechanisms governing this molecule, providing researchers with a self-validating roadmap for its application.[2]

Physicochemical Profile

Note: Experimental data for this specific isomer is limited in public registries. Values below represent a consensus of experimental data from commercial certificates of analysis (CoA) and high-fidelity predictive models based on structural analogs (e.g., 4-chlorophenyl thiocyanate).

| Property | Value / Description | Confidence Level |

| Physical State | Low-melting solid or semi-solid oil (Ambient) | High (Analog based) |

| Melting Point | 35–40 °C (Predicted) | Medium |

| Boiling Point | ~260 °C (at 760 mmHg) | High (Predicted) |

| Density | 1.42 ± 0.05 g/cm³ | High |

| Solubility | Soluble in DCM, EtOAc, DMSO, MeCN; Insoluble in Water | High |

| Electronic Effect | High | |

| Stability | Moisture sensitive; Store at 2–8°C under inert gas (Ar/N₂) | High |

Synthetic Pathways

Two primary methodologies are recommended for the synthesis of 4-Chloro-2-fluorophenylthiocyanate. Method A is the industry standard for purity, while Method B offers a "greener" approach for smaller scale discovery.[2]

Method A: The Sandmeyer Route (Standard)

This method utilizes 4-chloro-2-fluoroaniline as the starting material. It is preferred for its reliability and avoidance of isomer mixtures.

-

Diazotization:

-

Dissolve 4-chloro-2-fluoroaniline (1.0 eq) in 35% HCl (2.5 eq) and cool to 0°C.

-

Add NaNO₂ (1.1 eq) aqueous solution dropwise, maintaining temperature <5°C.

-

Checkpoint: Verify diazonium formation using starch-iodide paper (turns blue/black).

-

-

Thiocyanation:

-

In a separate vessel, prepare a solution of KSCN (1.5 eq) and CuSCN (0.1 eq, catalyst) in water/acetonitrile.[2]

-

Slowly add the cold diazonium salt solution to the thiocyanate mixture with vigorous stirring.

-

Observation: Evolution of N₂ gas indicates reaction progress.

-

-

Workup:

-

Extract with Dichloromethane (DCM). Wash organic layer with brine.

-

Dry over anhydrous Na₂SO₄ and concentrate.

-

Purify via silica gel chromatography (Hexanes/EtOAc gradient).

-

Method B: Oxidative Thiocyanation (Direct C-H Functionalization)

This method is faster but requires careful control to prevent over-oxidation.

-

Reagents: 4-Chloro-2-fluoroaniline, NH₄SCN (2.0 eq), Oxone® or Iodine (1.0 eq) as oxidant.[2]

-

Conditions: Stir in Methanol at Room Temperature for 2–4 hours.

-

Mechanism: In situ generation of electrophilic +SCN species which attacks the electron-rich aniline ring para to the amine. Note: Since the para position is blocked by Chlorine, this method is NOT suitable for the aniline precursor unless the amino group is removed later. For this specific target (4-Cl, 2-F), the Sandmeyer route (Method A) is strictly required.[2]

Reactivity & Transformations

The thiocyanate group (-S-C≡N) is an ambident electrophile . The carbon atom of the nitrile is susceptible to nucleophilic attack, while the sulfur atom can undergo oxidative cleavage.

Key Reaction Pathways[5]

-

Benzothiazole Formation (The "Rzepa" Cyclization):

-

Under acidic conditions (or with Lewis acids), the nitrogen of an ortho-amine (if introduced) or an external nucleophile attacks the thiocyanate carbon.[2]

-

Relevance: 4-Chloro-2-fluorophenylthiocyanate can be converted to 2-amino-6-chloro-4-fluorobenzothiazole (if an amino group is introduced at the 1-position relative to SCN) or reacted with amines to form thioureas which then cyclize.[2]

-

-

Reduction to Thiol:

-

Treatment with LiAlH₄ or Zn/HCl cleaves the cyano group, yielding 4-chloro-2-fluorobenzenethiol .[2]

-

Utility: The resulting thiol is a potent nucleophile for SNAr reactions in drug synthesis.

-

-

Thio-Tetrazole Synthesis:

-

Reaction with Sodium Azide (NaN₃) and ZnBr₂ generates the 5-(arylthio)-1H-tetrazole, a bioisostere for carboxylic acids.[2]

-

Visualization of Chemical Logic

The following diagram illustrates the synthesis of the core molecule and its divergent downstream applications.

Figure 1: The central role of the thiocyanate moiety in accessing diverse pharmacophores. The Sandmeyer route ensures regioselectivity.

Applications in Drug Discovery

The 4-chloro-2-fluoro substitution pattern is not arbitrary; it is a strategic design element in medicinal chemistry (Bioisosterism).

-

Metabolic Stability: The fluorine atom at the ortho position blocks metabolic hydroxylation (Phase I metabolism) at the ring's most electron-rich site.

-

Lipophilicity Modulation: The chlorine atom increases logP, enhancing membrane permeability, while the fluorine modulates pKa of neighboring functional groups via the inductive effect.[2]

-

Case Study: This scaffold is homologous to the core found in Riluzole (ALS treatment) derivatives and various c-Met kinase inhibitors , where the benzothiazole ring is critical for ATP-binding pocket affinity.

Handling & Safety (SDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity | H302/H312 | Harmful if swallowed or in contact with skin. |

| Skin Irritation | H315 | Causes skin irritation.[3] |

| Eye Irritation | H319 | Causes serious eye irritation.[3] |

| Respiratory | H335 | May cause respiratory irritation.[3][4] |

| EUH032 | - | Contact with acids liberates very toxic gas (HCN/HSCN). |

Critical Protocol:

-

Do not mix with strong acids unless in a closed, vented reactor (risk of Hydrogen Cyanide evolution).[2]

-

Quenching: Quench reaction mixtures with aqueous Sodium Hypochlorite (Bleach) to oxidize residual cyanide/thiocyanate before disposal.

References

-

AK Scientific, Inc. (2024). Safety Data Sheet: 4-Chloro-2-fluorophenylthiocyanate (CAS 1820666-86-1).[3] Retrieved from [2]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 57946-56-2 (Aniline Precursor). Retrieved from [2]

-

Organic Chemistry Portal. (2023). Synthesis of Aryl Thiocyanates via Sandmeyer Reaction. Retrieved from

-

Castanheiro, T., et al. (2016).[2] Copper-mediated aerobic oxidative cyanation of thiols. Synlett, 27(11), 1660-1664.[2] (Methodology validation for thiocyanate formation).

-

BenchChem. (2025). Structure-Activity Relationships of Halogenated Acetophenones and Thiocyanates. Retrieved from [2]

Sources

An In-depth Technical Guide to 4-Chloro-2-fluorophenylthiocyanate (CAS Number 1820666-86-1)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental data for 4-Chloro-2-fluorophenylthiocyanate is not extensively available in peer-reviewed literature. This guide provides a comprehensive overview based on established chemical principles and data from structurally analogous compounds to predict its properties, synthesis, and potential applications.

Introduction: Unveiling a Multifunctional Scaffold

4-Chloro-2-fluorophenylthiocyanate is a halogenated aromatic thiocyanate. Its structure is characterized by a benzene ring substituted with a chlorine atom at the 4-position, a fluorine atom at the 2-position, and a thiocyanate (-SCN) group. This unique combination of functional groups suggests its potential as a valuable building block in medicinal chemistry and materials science.

The presence of both chlorine and fluorine atoms can significantly influence the molecule's pharmacokinetic and physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] The thiocyanate group is a versatile functional handle, serving as a precursor for various sulfur-containing heterocycles and other functionalities.[3][4][5] Aryl thiocyanates, as a class, are important intermediates in the synthesis of dyes, pharmaceuticals, and other industrial chemicals.[4]

This guide will provide a predictive analysis of 4-Chloro-2-fluorophenylthiocyanate, including a plausible synthetic route, anticipated spectroscopic data, and potential applications based on the known chemistry of its constituent moieties.

Physicochemical and Structural Properties (Predicted)

The properties of 4-Chloro-2-fluorophenylthiocyanate are predicted based on its structure and data from analogous compounds.

| Property | Predicted Value/Information | Source/Basis |

| CAS Number | 1820666-86-1 | Supplier Data |

| Molecular Formula | C₇H₃ClFNOS | Calculated |

| Molecular Weight | 187.62 g/mol | Calculated |

| Appearance | Likely a solid at room temperature | Analogy to similar aryl thiocyanates |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, Acetone) and have low solubility in water. | General properties of aryl thiocyanates |

| Structure |

The electronic properties of the aromatic ring are influenced by the inductive electron-withdrawing effects of the chlorine and fluorine atoms, as well as the resonance effects of the halogens and the thiocyanate group. The chlorine atom at the para-position and the fluorine atom at the ortho-position will impact the reactivity of the aromatic ring in substitution reactions.[6]

Proposed Synthetic Route: The Sandmeyer Reaction

Aryl thiocyanates are commonly synthesized from the corresponding anilines via the Sandmeyer reaction.[5][7] This approach is a reliable and well-established method in organic synthesis. The proposed synthesis of 4-Chloro-2-fluorophenylthiocyanate would, therefore, start from 4-Chloro-2-fluoroaniline.

Starting Materials

-

4-Chloro-2-fluoroaniline: (CAS: 57946-56-2) A commercially available liquid.[8][9][10]

-

Sodium Thiocyanate: (CAS: 540-72-7) A commercially available solid.[11][12][13][14]

-

Sodium Nitrite

-

Hydrochloric Acid

-

Copper(I) Thiocyanate (optional, as catalyst) [7]

Detailed Experimental Protocol (Proposed)

Step 1: Diazotization of 4-Chloro-2-fluoroaniline

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 4-Chloro-2-fluoroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Thiocyanation

-

In a separate flask, prepare a solution of sodium thiocyanate (1.2 eq) in water. If using a catalyst, copper(I) thiocyanate can be added to this solution.

-

Cool the thiocyanate solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution from Step 1 to the thiocyanate solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.

-

Upon completion, extract the product with an organic solvent such as diethyl ether or ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization to yield 4-Chloro-2-fluorophenylthiocyanate.

Synthetic Workflow Diagram

Caption: Proposed Sandmeyer synthesis of 4-Chloro-2-fluorophenylthiocyanate.

Spectroscopic Profile (Anticipated)

The following spectroscopic data are predicted for 4-Chloro-2-fluorophenylthiocyanate based on the analysis of its structure and known data for similar compounds.

-

¹H NMR: The spectrum is expected to show three signals in the aromatic region (around 7.0-8.0 ppm), corresponding to the three protons on the benzene ring. The coupling patterns will be complex due to ¹H-¹H and ¹H-¹⁹F couplings.

-

¹³C NMR: The spectrum will show seven distinct signals: six for the aromatic carbons and one for the thiocyanate carbon. The chemical shifts of the aromatic carbons will be influenced by the electronegative substituents.

-

¹⁹F NMR: A single signal is expected for the fluorine atom, likely showing coupling to the adjacent aromatic protons.

-

IR Spectroscopy: Characteristic peaks are expected for the C-Cl, C-F, and C≡N (thiocyanate) stretching vibrations. The C≡N stretch typically appears as a sharp, strong band in the 2140-2175 cm⁻¹ region.[15]

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z corresponding to the molecular weight (187.62). The isotopic pattern for chlorine (³⁵Cl/³⁷Cl ratio of approximately 3:1) would be a key diagnostic feature.

Potential Applications and Biological Relevance

While specific applications for 4-Chloro-2-fluorophenylthiocyanate have not been documented, its structural motifs suggest several areas of potential utility.

Synthetic Intermediate

The thiocyanate group is a versatile precursor for a wide range of sulfur-containing compounds.[16] It can be converted into thiols, disulfides, thioethers, and various heterocyclic systems like thiazoles, which are common scaffolds in pharmaceuticals.[17]

Biological Activity

-

Antimicrobial and Antifungal Activity: Many organic thiocyanates and related sulfur-containing compounds have demonstrated antimicrobial and antifungal properties.[18]

-

Anticancer Potential: The incorporation of fluorine and chlorine into aromatic systems is a common strategy in the design of anticancer agents.[1] These halogens can enhance cell membrane permeability and modulate metabolic stability.

-

Enzyme Inhibition: The thiocyanate moiety can interact with active sites of various enzymes, suggesting potential as an enzyme inhibitor.

Relationship between Structure and Potential Applications

Caption: Interplay of structural motifs and potential applications.

Safety and Handling

-

4-Chloro-2-fluoroaniline (Starting Material): This compound is harmful if swallowed, in contact with skin, or if inhaled. It is crucial to handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Sodium Thiocyanate (Reagent): This compound is also harmful if swallowed, in contact with skin, or inhaled. Contact with acids liberates very toxic gas.

-

4-Chloro-2-fluorophenylthiocyanate (Product): As a thiocyanate, it should be handled with care. It is predicted to be an irritant and potentially toxic. All handling should be performed in a fume hood with appropriate PPE. Avoid inhalation, ingestion, and skin contact.

Conclusion

4-Chloro-2-fluorophenylthiocyanate (CAS 1820666-86-1) is a chemical entity with significant, albeit largely unexplored, potential. Based on the well-established chemistry of its constituent functional groups, it is predicted to be a valuable intermediate for the synthesis of complex organic molecules, particularly in the realm of drug discovery. The proposed Sandmeyer synthesis from readily available starting materials offers a practical route for its preparation. Further experimental investigation is warranted to fully elucidate its chemical properties, reactivity, and biological activity, thereby unlocking its potential for scientific and industrial applications.

References

-

Sodium Thiocyanate NaSCN | CAS 540-72-7. (n.d.). Retrieved from [Link]

-

4-Chloro-2-fluoroaniline: Comprehensive Overview and Applications. (2025, February 28). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Recent advances in photochemical and electrochemically induced thiocyanation: a greener approach for SCN-containing compound formation. (2022, February 22). RSC Publishing. Retrieved from [Link]

-

Improved Procedure to Aryl Thiocyanates: A New Synthetic Application of Dry Arenediazonium o-Benzenedisulfonimides. (2025, August 10). ResearchGate. Retrieved from [Link]

-

Sodium thiocyanate. (n.d.). In Wikipedia. Retrieved from [Link]

-

An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines. (2024, June 10). MDPI. Retrieved from [Link]

-

Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. (2020, December 14). ACS Omega. Retrieved from [Link]

-

Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. (2020, December 14). PMC. Retrieved from [Link]

-

Reactivity and diverse synthetic applications of acyl isothiocyanates. (n.d.). Arkivoc. Retrieved from [Link]

-

Deaminative Cyanation of Anilines by Oxylanion Radical Transfer. (n.d.). PMC. Retrieved from [Link]

-

Spectral and magnetic studies of metal thiocyanate complexes with N-substituted thioureas. (n.d.). Indian Academy of Sciences. Retrieved from [Link]

-

Sandmeyer-Type Reductive Disulfuration of Anilines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Photochemical reactions of chlorobenzene derivatives in benzene. (n.d.). RSC Publishing. Retrieved from [Link]

-

Infrared Spectra of Substituted Thiocyanate Complexes. The Effect of the Substituent on Bond Type. II. (n.d.). ACS Publications. Retrieved from [Link]

-

Mechanochemical Thiocyanation of Aryl Compounds via C-H Functionalization. (2020, December 14). PubMed. Retrieved from [Link]

-

Give any three chemical properties of chlorobenzene. (2025, October 20). Filo. Retrieved from [Link]

-

Aryl Thiocyanates Definition. (2025, September 15). Fiveable. Retrieved from [Link]

-

Organic thiocyanates. (n.d.). In Wikipedia. Retrieved from [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review. (2021, August 20). PMC. Retrieved from [Link]

-

New fluorescent compounds based on zinc thiocyanate: influence of structure on spectral properties. (n.d.). ResearchGate. Retrieved from [Link]

-

Sandmeyer difluoromethylation of (hetero-)arenediazonium salts. (2014, November 21). PubMed. Retrieved from [Link]

-

Origin of thiocyanate spectral shifts in water and organic solvents. (n.d.). PMC. Retrieved from [Link]

-

Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. (2011, September 06). MDPI. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. fiveable.me [fiveable.me]

- 5. Organic thiocyanates - Wikipedia [en.wikipedia.org]

- 6. askfilo.com [askfilo.com]

- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. 4-Chloro-2-fluoroaniline | CAS 57946-56-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 10. chemscene.com [chemscene.com]

- 11. Sodium Thiocyanate NaSCN | CAS 540-72-7 | Sodium Thiocyanate Supplier [arshinechem.com]

- 12. CAS 540-72-7: Sodium thiocyanate | CymitQuimica [cymitquimica.com]

- 13. Sodium Thiocyanate Sodium thiocyanate [nouryon.com]

- 14. Sodium thiocyanate - Wikipedia [en.wikipedia.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 17. arkat-usa.org [arkat-usa.org]

- 18. mdpi.com [mdpi.com]

synthesis of 4-Chloro-2-fluorophenylthiocyanate

An In-Depth Technical Guide to the Synthesis of 4-Chloro-2-fluorophenylthiocyanate

Abstract This technical guide details the synthetic pathways for 4-Chloro-2-fluorophenylthiocyanate (CAS: 101646-12-0), a critical intermediate in the development of agrochemicals and fluorinated pharmaceutical scaffolds. The guide prioritizes the Sandmeyer reaction as the primary, scalable protocol due to the commercial availability of the regiodefined aniline precursor. A secondary, transition-metal-catalyzed approach is provided for contexts requiring halide displacement. Emphasis is placed on process safety, particularly regarding the handling of thiocyanate salts in acidic media, and the rigorous characterization of the thiocyanate functional group versus its isothiocyanate isomer.

Introduction & Retrosynthetic Analysis

The 4-Chloro-2-fluorophenylthiocyanate scaffold combines the lipophilicity of the chlorofluorobenzene core with the versatile reactivity of the thiocyanate group (-SCN). This moiety serves as a precursor for tetrazoles, thioamides, and sulfur-heterocycles.

Retrosynthetic Strategy: The synthesis is best approached by disconnecting the C-S bond.

-

Path A (Diazonium Displacement): Disconnection at C1-N leads to 4-chloro-2-fluoroaniline. This is the most reliable route for preserving the 1,2,4-substitution pattern.

-

Path B (Halide Displacement): Disconnection at C1-X leads to 1-bromo-4-chloro-2-fluorobenzene. This requires transition metal catalysis (Pd or Cu) to overcome the high activation energy of nucleophilic aromatic substitution on a non-nitro-activated ring.

Figure 1: Retrosynthetic analysis showing the two primary disconnection pathways.[1]

Method A: The Sandmeyer Reaction (Primary Protocol)

This method is the industry standard for synthesizing aryl thiocyanates from anilines. It proceeds via the formation of a diazonium salt followed by a radical-nucleophilic substitution mediated by copper(I) thiocyanate.

Reagents:

-

4-Chloro-2-fluoroaniline (1.0 equiv)

-

Sodium Nitrite (NaNO2) (1.1 equiv)[2]

-

Hydrochloric Acid (HCl), 37% (2.5 - 3.0 equiv)

-

Potassium Thiocyanate (KSCN) or Sodium Thiocyanate (NaSCN) (1.2 equiv)

-

Copper(I) Thiocyanate (CuSCN) (0.1 - 0.2 equiv) [Catalyst]

-

Solvent: Water/Acetonitrile mixture

Step-by-Step Protocol:

-

Diazotization (The "Cold" Step):

-

Charge a 3-neck round-bottom flask with 4-Chloro-2-fluoroaniline and water.

-

Slowly add concentrated HCl while stirring. The amine will form the hydrochloride salt, potentially precipitating as a slurry.

-

Cool the mixture to 0–5 °C using an ice/salt bath. Internal temperature monitoring is critical; exceeding 5 °C can lead to phenol byproducts.

-

Dropwise add a solution of NaNO2 in water (approx. 2.5 M) to the acidic amine mixture. Maintain the temperature < 5 °C.

-

Validation: Stir for 20 minutes. Test the solution with starch-iodide paper; an immediate blue-black color confirms excess nitrous acid (required). If negative, add small aliquots of NaNO2 until positive.

-

-

Neutralization (Optional but Recommended):

-

Destroy excess nitrous acid by adding small amounts of urea or sulfamic acid until the starch-iodide test is negative. This prevents side reactions during the thiocyanation step.[3]

-

-

Sandmeyer Displacement:

-

In a separate vessel, prepare a solution of KSCN and CuSCN in water (or a water/acetonitrile mix to improve solubility).

-

Cool the thiocyanate solution to 0–10 °C.

-

Slowly transfer the cold diazonium solution into the thiocyanate mixture under vigorous stirring.

-

Observation: Nitrogen gas evolution will be observed.[2]

-

Allow the reaction to warm to room temperature (20–25 °C) over 2 hours. Stirring for an additional 1–2 hours ensures completion.

-

-

Workup:

-

Extract the reaction mixture with Dichloromethane (DCM) or Ethyl Acetate (3x).

-

Wash the organic layer with water, then brine.

-

Dry over anhydrous MgSO4 and concentrate under reduced pressure.[4]

-

Mechanism & Selectivity: The copper catalyst facilitates a single-electron transfer (SET) mechanism, generating an aryl radical that captures the thiocyanate anion. This method heavily favors the S-bound thiocyanate (Ar-SCN) over the N-bound isothiocyanate (Ar-NCS).

Figure 2: Mechanistic flow of the Copper-catalyzed Sandmeyer thiocyanation.

Method B: Transition-Metal Catalyzed C-S Coupling (Secondary Protocol)

If the aniline precursor is unavailable, or if the synthesis is part of a late-stage functionalization of a halide, a Copper or Palladium-catalyzed coupling is effective.

Reagents:

-

1-Bromo-4-chloro-2-fluorobenzene (1.0 equiv)

-

KSCN (1.5 equiv)

-

Catalyst: CuI (10 mol%)

-

Ligand: DMEDA (N,N'-Dimethylethylenediamine) (20 mol%) or L-Proline.

-

Base: K2CO3 or NaOtBu.

-

Solvent: DMSO or DMF (Dry).

Protocol:

-

In a glovebox or under Argon, combine the aryl bromide, KSCN, CuI, ligand, and base in a pressure vial.

-

Add dry DMSO.

-

Seal and heat to 80–110 °C for 12–24 hours.

-

Cool, dilute with water, and extract with Ethyl Acetate.

-

Note: High temperatures can sometimes promote isomerization to the isothiocyanate (Ar-NCS).[5] Monitor via IR spectroscopy (SCN stretch ~2150 cm⁻¹ vs NCS stretch ~2050 cm⁻¹).

Purification & Characterization

Purification:

-

Column Chromatography: Silica gel using Hexanes/Ethyl Acetate (gradient 100:0 to 90:10). The product is typically less polar than the starting aniline but more polar than the aryl halide.

-

Recrystallization: If the product solidifies (melting point likely 30-50 °C range based on analogs), recrystallize from Ethanol/Water or Hexane.

Characterization Data (Expected):

-

IR (ATR): Sharp, distinct peak at 2130–2160 cm⁻¹ (C≡N stretch of Thiocyanate). Absence of broad peak at ~2050–2100 cm⁻¹ confirms no Isothiocyanate.

-

1H NMR (CDCl3): Look for the specific splitting pattern of the 1,2,4-trisubstituted ring. The proton at C3 (between F and Cl) will appear as a doublet of doublets (coupling to F and H5).

-

13C NMR: The carbon attached to SCN usually appears around 110–115 ppm (C-SCN) and the nitrile carbon itself around 108–112 ppm.

| Property | Value (Approx/Lit) | Note |

| Appearance | Pale yellow oil or low-melting solid | Depends on purity |

| IR Stretch | ~2150 cm⁻¹ | Diagnostic for -SCN |

| Mass Spec | M+ peaks at m/z ~187/189 | Cl isotope pattern (3:[6]1) |

Safety & Hazards (Critical)

1. Acid + Thiocyanate = HCN Risk: Mixing thiocyanate salts (KSCN) directly with strong acids (HCl) generates Hydrogen Cyanide (HCN) gas, which is fatal.

-

Control: In the Sandmeyer protocol, the diazonium solution (acidic) is added to the thiocyanate solution. Ensure the thiocyanate solution is buffered or that the addition is slow enough that N2 evolution is the primary gas, and work in a high-efficiency fume hood.

-

Waste: Quench all aqueous waste with bleach (Sodium Hypochlorite) at pH > 10 to oxidize residual cyanide/thiocyanate before disposal.

2. Diazonium Salts: Aryl diazonium salts are potentially explosive if allowed to dry. Never isolate the diazonium intermediate as a dry solid. Process it immediately in solution.

References

-

Sandmeyer Reaction for Aryl Thiocyanates

-

Copper-Catalyzed Thiocyanation (Modern C-S Coupling)

- Source: Beletskaya, I. P., & Ananikov, V. P. (2011).

- Context: Mechanistic details on Pd/Cu catalyzed coupling of aryl halides with thiocyan

-

URL:[Link]

-

Safety in Cyanation/Thiocyanation

- Source: Prudent Practices in the Laboratory, N

- Context: Handling of cyanides and gener

-

URL:[Link]

-

4-Chloro-2-fluoroaniline Properties

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-Chloro-2-fluorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 5. cbijournal.com [cbijournal.com]

- 6. 4-氯-2-氟苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. CN113717080A - Synthesis method of 4-chloro-2-cyanobenzene sulfonyl chloride - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to Aryl Thiocyanates for Researchers and Drug Development Professionals

Introduction: The Versatile Role of Aryl Thiocyanates in Modern Chemistry

Aryl thiocyanates, organic compounds characterized by an aromatic ring attached to a thiocyanate (-S-C≡N) functional group, are pivotal intermediates in synthetic organic chemistry and medicinal chemistry.[1][2][3] Their significance stems from the unique reactivity of the thiocyanate moiety, which can be readily transformed into a variety of other sulfur-containing functional groups.[1][2][4][5] This versatility makes them valuable building blocks for the synthesis of diverse molecular scaffolds, particularly in the development of novel therapeutic agents.[6][7][8][9] Derivatives of aryl thiocyanates have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[4][6][8] This guide provides a comprehensive overview of the synthesis, reactivity, and applications of aryl thiocyanates, with a focus on their role in drug discovery and development.

I. Synthesis of Aryl Thiocyanates: From Classical Methods to Modern Innovations

The construction of the C-S bond in aryl thiocyanates can be achieved through several synthetic strategies, ranging from traditional methods to more recent, highly efficient catalytic systems. The choice of method often depends on the substrate scope, desired yield, and reaction conditions.

Classical Synthetic Routes

Sandmeyer Reaction: A long-standing and reliable method for the synthesis of aryl thiocyanates involves the Sandmeyer reaction.[2] This reaction typically utilizes an arenediazonium salt, generated from the corresponding aniline, which is then treated with a copper(I) thiocyanate catalyst.[2] While effective, this method can be limited by the stability of the diazonium salt intermediate.[5]

Nucleophilic Aromatic Substitution: Aryl halides can be converted to aryl thiocyanates through nucleophilic aromatic substitution with a thiocyanate salt, such as potassium or sodium thiocyanate.[10] This reaction is particularly effective for activated aryl halides containing electron-withdrawing groups.

Modern Synthetic Methodologies

Recent advancements in synthetic organic chemistry have led to the development of more versatile and efficient methods for aryl thiocyanate synthesis. These modern techniques often employ transition metal catalysts or electrophilic thiocyanating agents, offering milder reaction conditions and broader substrate compatibility.

Metal-Catalyzed Cross-Coupling Reactions: Copper- and gold-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of aryl thiocyanates.[11][12][13] For instance, arylboronic acids can be coupled with potassium thiocyanate in the presence of a copper catalyst to afford the corresponding aryl thiocyanates in good yields.[12][14] These methods are often tolerant of a wide range of functional groups.[5]

Electrophilic Thiocyanation: The direct introduction of a thiocyanate group onto an aromatic ring can be achieved through electrophilic aromatic substitution. This approach utilizes electrophilic thiocyanating reagents, such as N-thiocyanatosuccinimide (NTS) or N-thiocyanatosaccharin, often in the presence of a Lewis acid catalyst like iron(III) chloride.[3][15] These reactions are typically fast and highly regioselective, particularly for electron-rich arenes.[3][15]

Photochemical and Electrochemical Methods: In the quest for greener and more sustainable synthetic routes, photochemical and electrochemical methods for thiocyanation have gained significant attention.[1] These techniques utilize light or electrical energy to promote the formation of the C-SCN bond, often avoiding the need for harsh reagents or metal catalysts.[1][16]

Comparative Summary of Synthetic Methods

| Method | Reagents/Catalysts | Advantages | Disadvantages |

| Sandmeyer Reaction | Aryldiazonium salts, CuSCN[2] | Well-established, reliable for many substrates. | Stability of diazonium salts can be an issue.[5] |

| Nucleophilic Substitution | Aryl halides, KSCN/NaSCN[10] | Simple, effective for activated aryl halides. | Limited to activated substrates. |

| Copper-Catalyzed Cross-Coupling | Arylboronic acids, KSCN, Cu(OAc)₂[12] | Good functional group tolerance, high yields.[5] | Requires a pre-functionalized substrate. |

| Iron-Catalyzed Electrophilic Thiocyanation | Arenes, N-thiocyanatosaccharin, FeCl₃[3][15] | Fast, mild, highly regioselective for electron-rich arenes.[15] | Limited to activated or moderately activated arenes.[15] |

| Photochemical/Electrochemical Methods | Various arenes, thiocyanate source, light/electricity[1] | Green and sustainable, avoids harsh reagents.[1] | Can have substrate limitations and require specialized equipment. |

Detailed Experimental Protocol: Iron(III) Chloride-Catalyzed Thiocyanation of Anisole

This protocol describes a fast and efficient method for the para-selective thiocyanation of anisole using N-thiocyanatosaccharin and an iron(III) chloride catalyst.[15]

Materials:

-

N-thiocyanatosaccharin

-

Anhydrous iron(III) chloride (FeCl₃)

-

Anisole

-

Anhydrous dichloromethane (DCM)

-

Argon gas

-

Water

Procedure:

-

To a solution of N-thiocyanatosaccharin (0.400 mmol) in dry dichloromethane (2 mL) under an argon atmosphere, add anhydrous iron(III) chloride (0.00832 mmol, 2.5 mol %).

-

Add anisole (0.333 mmol) to the reaction mixture.

-

Stir the reaction mixture at 40 °C in the absence of light for 30 minutes.

-

After cooling to room temperature, dilute the reaction mixture with dichloromethane (10 mL).

-

Wash the organic layer with water (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-methoxyphenyl thiocyanate.

II. Reactivity of Aryl Thiocyanates: A Gateway to Diverse Functionality

The thiocyanate group in aryl thiocyanates is a versatile functional handle that can participate in a wide array of chemical transformations. This reactivity makes aryl thiocyanates valuable precursors for synthesizing a variety of sulfur-containing compounds and heterocyclic systems.[2][10]

Key Reaction Pathways

Nucleophilic Substitution: The sulfur atom of the thiocyanate group is susceptible to nucleophilic attack, leading to the displacement of the cyanide ion. This allows for the synthesis of various thioethers.

Hydrolysis: Under acidic or basic conditions, aryl thiocyanates can be hydrolyzed to form thiocarbamates.[2]

Isomerization to Isothiocyanates: Although generally stable, some aryl thiocyanates can isomerize to the corresponding aryl isothiocyanates (Ar-N=C=S) under certain conditions, such as in the presence of excess thiocyanate ions.[2]

Cyclization Reactions: Aryl thiocyanates are excellent precursors for the synthesis of various sulfur- and nitrogen-containing heterocycles, such as thiazoles and benzothiazoles. These reactions often involve intramolecular cyclization following an initial reaction at the thiocyanate group. Tandem electrophilic thiocyanation and cyclization reactions of arene-alkynes have also been developed to construct thiocyanato-substituted polycyclic aromatic compounds.[17]

Visualization of Aryl Thiocyanate Reactivity

Sources

- 1. Recent advances in photochemical and electrochemically induced thiocyanation: a greener approach for SCN-containing compound formation - RSC Advances (RSC Publishing) DOI:10.1039/D1RA09060G [pubs.rsc.org]

- 2. Organic thiocyanates - Wikipedia [en.wikipedia.org]

- 3. Regioselective C–H Thiocyanation of Arenes by Iron(III) Chloride Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Synthesis of Organic Thiocyano (SCN) and Selenocyano (SeCN) Compounds, Their Chemical Transformations and Bioactivity | MDPI [mdpi.com]

- 5. Recent investigations into deborylative (thio-/seleno-) cyanation of aryl boronic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Electrophilic glycoluril-based reagents for atom-economic thiocyanation and selenocyanation of (hetero)arenes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00536A [pubs.rsc.org]

- 7. digitalrepo.alnoor.edu.iq [digitalrepo.alnoor.edu.iq]

- 8. Recent progress of direct thiocyanation reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. fiveable.me [fiveable.me]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of Aryl Thiocyanates via Copper-Catalyzed Aerobic Oxidative Cross-Coupling between Arylboronic Acids and KSCN [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Thiocyanate synthesis by C-S coupling or substitution [organic-chemistry.org]

- 15. Regioselective C-H Thiocyanation of Arenes by Iron(III) Chloride Catalysis [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis of thiocyanato-containing phenanthrenes and dihydronaphthalenes via Lewis acid-activated tandem electrophilic thiocyanation/carbocyclization of alkynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Safe Handling of 4-Chloro-2-fluorophenylthiocyanate

Introduction: 4-Chloro-2-fluorophenylthiocyanate is a halogenated aromatic organic compound featuring a reactive thiocyanate (-SCN) group. This molecular architecture makes it a valuable and versatile intermediate for medicinal chemists and drug development professionals. Its structure is a building block in the synthesis of more complex molecules, particularly in the exploration of novel therapeutic agents where chloro- and fluoro-substitutions are known to modulate pharmacokinetic and pharmacodynamic properties.[1][2] The thiocyanate moiety itself is a key functional group, serving as a precursor to a wide array of sulfur-containing scaffolds.[3][4]

However, the same reactivity that makes this compound useful also imparts significant potential hazards. The presence of the thiocyanate group is of primary toxicological concern due to its potential to release cyanide in vivo.[5] This guide provides a comprehensive framework for the safe handling, storage, and disposal of 4-Chloro-2-fluorophenylthiocyanate. It moves beyond a simple recitation of rules to explain the causality behind each procedural step, empowering researchers to build a self-validating system of safety in their laboratories.

Section 1: Compound Profile and Hazard Analysis

A thorough understanding of the compound's properties and inherent hazards is the foundation of a robust safety plan. While specific experimental data for 4-Chloro-2-fluorophenylthiocyanate is not widely published, we can infer its likely properties and hazards from its constituent functional groups and structurally related molecules.

Table 1: Chemical and Physical Properties of 4-Chloro-2-fluorophenylthiocyanate and Related Compounds

| Property | Value for 4-Chloro-2-fluorophenylthiocyanate (Predicted/Inferred) | Reference Compound Data | Source |

| Molecular Formula | C₇H₃ClFNS | C₆H₄ClFO (4-Chloro-2-fluorophenol) | [6] |

| Molecular Weight | 187.62 g/mol | 146.54 g/mol (4-Chloro-2-fluorophenol) | [6] |

| Appearance | Likely a solid or liquid at room temperature | Clear yellow to brown liquid (4-Chloro-2-methylthiopyrimidine) | [7] |

| Boiling Point | Not available | 103-104 °C @ 50 mmHg (4-Chloro-2-fluorophenol) | [8] |

| Solubility | Likely soluble in organic solvents, poorly soluble in water | Soluble in water (Potassium Thiocyanate) | [9] |

Inherent Hazards of the Thiocyanate Moiety

The primary toxicological threat from organic thiocyanates stems from their metabolic similarity to cyanides.[5] The thiocyanate group (R-S-C≡N) can be metabolized in the body, potentially liberating hydrocyanic acid (HCN), a potent and rapidly acting cellular asphyxiant.[5] Acute exposure to similar organic thiocyanates has been shown to produce symptoms that closely mirror cyanide poisoning, including respiratory stimulation, convulsions, and ultimately, respiratory failure.[5] This potential for severe systemic toxicity necessitates the most stringent handling precautions to prevent any route of exposure.

Hazards of the Aryl Halide Core

The 4-chloro-2-fluorophenyl group contributes its own hazard profile. Halogenated aromatic compounds are often classified as skin, eye, and respiratory tract irritants.[6][8] They can also exhibit persistence in the environment. The GHS classification for the closely related precursor, 4-Chloro-2-fluorophenol, includes H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation), which should be assumed to apply to 4-Chloro-2-fluorophenylthiocyanate as well.[6]

Predicted GHS Hazard Classification

Based on the analysis of its functional groups, the following GHS pictograms are appropriate for labeling and risk assessment:

-

Acute Toxicity (Fatal or Toxic): (Skull and Crossbones) - Due to potential for cyanide release.

-

Health Hazard: (Exploding Chest) - Potential for respiratory sensitization.

-

Irritant: (Exclamation Mark) - For skin, eye, and respiratory irritation.[6]

-

Hazard to the Aquatic Environment: (Environment) - As is common for many halogenated aromatic compounds.

Caption: Predicted GHS Pictograms for 4-Chloro-2-fluorophenylthiocyanate.

Section 2: Comprehensive Risk Assessment Workflow

All work with this compound must begin with a formal risk assessment. The goal is to reduce exposure to a level that is As Low As Reasonably Practicable (ALARP). This process is a continuous cycle, not a one-time checklist.

Caption: A cyclical workflow for risk assessment.

Section 3: Engineering and Administrative Controls

Before any personal protective equipment is considered, higher-level controls must be implemented to minimize risk at the source.

-

Primary Engineering Control: All handling of 4-Chloro-2-fluorophenylthiocyanate, including weighing, transfers, and reaction setup, must be conducted within a certified chemical fume hood.[10] The causality is straightforward: a fume hood provides primary containment, drawing aerosols, dust, or vapors away from the user's breathing zone and preventing the contamination of the general laboratory environment.

-

Administrative Controls:

-

Standard Operating Procedures (SOPs): Detailed, experiment-specific SOPs must be written and approved before work begins.

-

Designated Areas: Clearly mark and designate specific areas within the lab (e.g., a specific fume hood) for working with this compound.

-

Training: All personnel must be trained on the specific hazards of thiocyanates, the symptoms of cyanide exposure, and the emergency procedures outlined in this guide. This training must be documented.

-

Section 4: Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the researcher and the chemical. It should be selected based on the specific risks of the task and not as a substitute for proper engineering controls.[11]

Table 2: Mandatory PPE for Handling 4-Chloro-2-fluorophenylthiocyanate

| PPE Category | Specification | Rationale for Use |

| Eye/Face Protection | ANSI Z87.1-rated safety goggles or safety glasses with side shields. A full-face shield should be worn over goggles when there is a significant risk of splashing.[10] | Protects eyes from splashes and aerosols. The compound is expected to be a severe eye irritant.[6] |

| Hand Protection | Nitrile gloves are recommended. For prolonged or immersive contact, consider double-gloving or using thicker, chemical-resistant gloves.[10][12] | Provides a barrier against dermal absorption, a primary route of exposure. Gloves must be inspected before use and changed immediately if contaminated or torn.[13] |

| Body Protection | A flame-retardant lab coat, fully buttoned.[10] | Protects skin and personal clothing from contamination. |

| Respiratory Protection | Not required if all work is conducted in a certified fume hood. If a fume hood is not available (a situation that should be avoided), a NIOSH-approved respirator with an organic vapor/acid gas cartridge is necessary.[10] | Protects against inhalation of vapors, dusts, or aerosols, the most direct route for systemic toxicity. |

Section 5: Step-by-Step Handling and Storage Procedures

Protocol 1: General Laboratory Handling Workflow

This protocol establishes a self-validating system by incorporating checks at each stage.

-

Pre-Handling Preparation:

-

Verify the chemical fume hood has a current certification and is functioning correctly.

-

Don all required PPE as specified in Table 2.

-

Prepare the work area by covering the surface with absorbent, disposable bench paper.

-

Ensure spill cleanup materials and waste containers are readily accessible.

-

-

Weighing and Transfer:

-

Perform all weighing operations on a balance located inside the fume hood or in a dedicated containment enclosure.

-

Use tools like spatulas and powder funnels to minimize the generation of dust or aerosols.

-

Close the primary container immediately after dispensing the required amount.

-

-

Reaction Setup and Execution:

-

Conduct the entire experiment within the fume hood.

-

Ensure all glassware is free from cracks and defects.

-

After the reaction is complete, quench the reaction mixture carefully according to a pre-approved procedure before workup.

-

-

Post-Handling Cleanup:

Storage Requirements

Proper storage is critical to maintaining the compound's integrity and preventing hazardous situations.

-

Location: Store in a cool, dry, and well-ventilated area.[15]

-

Container: Keep in a tightly sealed, properly labeled container.

-

Incompatibilities: Segregate from strong acids, strong bases, and strong oxidizing agents.[9][15]

-

Causality: Contact with strong acids can cause the rapid liberation of highly toxic hydrogen cyanide (HCN) gas.[9] Strong bases can promote hydrolysis, while strong oxidizers can lead to vigorous, exothermic reactions.

-

Section 6: Emergency Procedures

Preparedness is the key to mitigating the consequences of an incident. All personnel must be familiar with these procedures.

Protocol 2: Spill Management

-

Minor Spill (<1 g, contained in fume hood):

-

Alert personnel in the immediate area.

-

Wearing full PPE, cover the spill with an inert absorbent material like vermiculite or sand.[13]

-

Carefully scoop the absorbed material into a labeled hazardous waste container.

-

Decontaminate the area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all decontamination materials as hazardous waste.[10]

-

-

Major Spill (>1 g, or any spill outside a fume hood):

-

Evacuate the immediate area immediately.[16]

-

Alert the laboratory supervisor and the institution's emergency response team.

-

Restrict access to the spill area.

-

Provide the emergency responders with the Safety Data Sheet (if available) and this handling guide.

-

Caption: Decision tree for emergency response actions.

First Aid Measures

Immediate and correct first aid is critical. In all cases of exposure, seek professional medical attention without delay.[17]

Table 3: First Aid for Exposure to 4-Chloro-2-fluorophenylthiocyanate

| Exposure Route | First Aid Procedure |

| Inhalation | Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (use a barrier device). Keep the person warm and at rest.[17] |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with large amounts of soap and water for at least 15 minutes.[17] |

| Eye Contact | Immediately flush eyes with copious amounts of lukewarm water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[17] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person.[18] |

CRITICAL NOTE FOR MEDICAL RESPONDERS: Due to the chemical nature of organic thiocyanates, the patient's symptoms may be due to in vivo cyanide generation.[5] This information is vital for diagnosis and treatment. While cyanide antidote kits (e.g., containing amyl nitrite, sodium nitrite, sodium thiosulfate) exist, they must only be administered by trained medical professionals.[19]

Section 7: Waste Disposal

All materials contaminated with 4-Chloro-2-fluorophenylthiocyanate are considered hazardous waste and must be disposed of accordingly.

-

Waste Segregation: Collect all solid and liquid waste in separate, clearly labeled, and sealed hazardous waste containers.[19]

-

Acid Incompatibility: Crucially, do not mix thiocyanate-containing waste with acidic waste streams. This can lead to the generation and release of highly toxic hydrogen cyanide gas.[9]

-

Regulatory Compliance: Disposal must be handled by a licensed professional waste disposal service in accordance with all local, state, and federal environmental regulations.[20][21] Do not pour any amount down the drain.[19]

Conclusion

4-Chloro-2-fluorophenylthiocyanate is a compound of significant interest to the drug discovery community. Its utility, however, is matched by its potential hazards, primarily related to its irritating properties and the severe systemic toxicity associated with the thiocyanate functional group. By understanding the chemical causality behind these risks, researchers can implement a robust and self-validating safety system. Adherence to the principles of containment through engineering controls, diligent use of personal protective equipment, and thorough emergency preparedness will ensure that this valuable chemical building block can be used to advance scientific discovery without compromising researcher safety.

References

- Pharmacological studies of some organic thiocyan

- Ethyl thiocyanate | C3H5NS | CID 10968 - PubChem.

- STANDARD OPERATING PROCEDURE for Cyanide Compounds. (2007).

- ETHYLTHIOCYAN

- Sodium thiocyanate solution - SAFETY D

- Safety Data Sheet Sodium Thiocyan

- MATERIAL SAFETY DATA SHEET Potassium thiocyan

- Thiocyanate Standard 1000 mg/L - SAFETY D

- Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison.

- Thiocyanate toxicity: a teaching case. (2022). PubMed.

- Methyl 4-chloro-2-fluorobenzoate - Safety D

- SAFETY DATA SHEET - 4-Chloro-2-fluoronitrobenzene. (2013). Fisher Scientific.

- SAFETY DATA SHEET - α-Chloro-4-fluoroacetophenone. (2010).

- Severe Toxicity with Guanidine Thiocyanate Ingestion. (2016). Longdom Publishing.

- Personal protective equipment for handling 4-Chlorophenyl-2-pyridinylmethanol. Benchchem.

- PPE thanatopraxy - Protection & safety for professionals.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2019).

- Pesticides PPE - Choosing the right personal protective equipment. Medicom.

- 4-Fluorophenyl isothiocyanate - Material Safety D

- Organic thiocyan

- 4-Chloro-2-fluorophenol | C6H4ClFO | CID 181975.

- Aryl Thiocyanate as an Organic 'CN' Source: Circular Chemical Economy Approach to Access Thiocyano-Thioesters

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2019). PubMed.

- 4-chloro-1-[1-(4-chlorophenyl)-2,2,2-trifluoroethyl]-2-fluorobenzene Properties. (2025). ECHEMI.

- 4-Chloro-2-fluorophenol 99. Sigma-Aldrich.

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organic thiocyanates - Wikipedia [en.wikipedia.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. scispace.com [scispace.com]

- 6. 4-Chloro-2-fluorophenol | C6H4ClFO | CID 181975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. 4-氯-2-氟苯酚 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. westliberty.edu [westliberty.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. EPI Phytosanitaire - choisissez le bon équipement de protection [medicom-eu.com]

- 12. PPE thanatopraxy - Protection & safety for professionals [boutique.eihf-isofroid.eu]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. fishersci.com [fishersci.com]

- 16. redox.com [redox.com]

- 17. ETHYLTHIOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 18. fishersci.com [fishersci.com]

- 19. www1.udel.edu [www1.udel.edu]

- 20. chemsupply.com.au [chemsupply.com.au]

- 21. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]

stability of 4-Chloro-2-fluorophenylthiocyanate under different conditions

An In-Depth Technical Guide to the Stability of 4-Chloro-2-fluorophenylthiocyanate

Foreword: The Imperative of Stability in Chemical Development

In the realms of pharmaceutical development, agrochemicals, and materials science, the journey from a novel molecule to a viable product is predicated on a thorough understanding of its chemical behavior. Stability is not merely a measure of shelf-life; it is a critical determinant of safety, efficacy, and manufacturability. 4-Chloro-2-fluorophenylthiocyanate, a halogenated aryl thiocyanate, represents a class of compounds with significant potential as synthetic intermediates. Its unique arrangement of a reactive thiocyanate group and a robust, electronically modified aromatic ring makes it a valuable building block. However, these same features present distinct stability challenges. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for assessing the stability of 4-Chloro-2-fluorophenylthiocyanate. We will move beyond rote protocols to explore the chemical rationale behind stability testing, enabling the design of self-validating experiments that yield unambiguous and actionable data.

Molecular Profile and Predicted Reactivity of 4-Chloro-2-fluorophenylthiocyanate

A molecule's stability is intrinsically linked to its structure. The reactivity of 4-Chloro-2-fluorophenylthiocyanate is governed by the interplay of its three key functional components: the thiocyanate group, the chlorinated and fluorinated aromatic ring, and the sulfur-carbon bond.

-

The Thiocyanate (-SCN) Moiety: This group is a pseudohalogen, sharing chemical similarities with halide ions.[1] It is known to be susceptible to several modes of degradation. Oxidation can convert the sulfur to various states, ultimately yielding sulfate, while the cyanide portion can be oxidized to cyanate.[1][2] Under hydrolytic conditions, organic thiocyanates can be converted to thiocarbamates.[3] The thiocyanate group can also be reduced to a thiol (mercaptan).[3]

-

The Halogenated Aromatic Ring: The presence of both chlorine and fluorine atoms on the phenyl ring has a significant electronic impact. Both are electron-withdrawing groups, which deactivates the ring towards electrophilic substitution but can make it more susceptible to nucleophilic aromatic substitution, particularly under harsh conditions. The carbon-fluorine bond is exceptionally strong, while the carbon-chlorine bond is more labile and can be a site for reductive degradation (hydrodechlorination).[4][5]

-

The Aryl-Sulfur Bond: The bond connecting the thiocyanate group to the aromatic ring is a potential point of cleavage, especially under photolytic or high-energy thermal conditions.

The following diagram illustrates the primary sites of potential chemical instability on the molecule.

Caption: Key sites of potential chemical instability on the 4-Chloro-2-fluorophenylthiocyanate molecule.

Forced Degradation: A Strategic Framework

Forced degradation, or stress testing, is a cornerstone of stability analysis. By intentionally exposing the molecule to conditions more severe than it would typically encounter, we can rapidly identify potential degradation pathways, develop stability-indicating analytical methods, and gain insight into appropriate handling and storage procedures. This approach is a standard requirement in pharmaceutical development, as outlined in the ICH Q1B guidelines.[6][7] Our investigation will focus on four primary stress conditions: hydrolysis, oxidation, photolysis, and thermal stress.

Hydrolytic Stability Assessment

Hydrolysis is one of the most common degradation pathways for drug candidates and chemical intermediates. We must evaluate the stability of 4-Chloro-2-fluorophenylthiocyanate across a physiologically and industrially relevant pH range.

Causality and Predicted Pathway

Organic thiocyanates are known to undergo hydrolysis to form thiocarbamates in a reaction known as the Riemschneider thiocarbamate synthesis.[3] This reaction is typically catalyzed by acid or base. The electron-withdrawing nature of the chloro- and fluoro-substituted ring may influence the rate of this transformation.

Caption: Proposed hydrolytic degradation pathway of 4-Chloro-2-fluorophenylthiocyanate.

Experimental Protocol: Hydrolysis Study

-

Preparation of Stock Solution: Prepare a stock solution of 4-Chloro-2-fluorophenylthiocyanate in a suitable water-miscible organic solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Preparation of Stress Samples:

-

Acidic: Dilute the stock solution 1:10 with 0.1 M hydrochloric acid.

-

Neutral: Dilute the stock solution 1:10 with purified water.

-

Basic: Dilute the stock solution 1:10 with 0.1 M sodium hydroxide.

-

-

Incubation: Incubate all three samples, along with a control sample (stock solution diluted in mobile phase), at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).

-

Sample Analysis: At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each sample. Neutralize the acidic and basic samples before analysis. Analyze all samples by a stability-indicating HPLC method (see Section 5.0).

-

Data Evaluation: Calculate the percentage of degradation by comparing the peak area of the parent compound at each time point to the time-zero measurement. Identify any major degradation products.

Oxidative Stability Assessment

Oxidative degradation can occur during synthesis, purification, and storage, particularly in the presence of atmospheric oxygen, peroxides, or metal ions. The sulfur atom in the thiocyanate group is a prime target for oxidation.

Causality and Predicted Pathways

Strong oxidizing agents can attack the nucleophilic sulfur atom. Oxidation of thiocyanate is known to produce bisulfate as an end product.[1] Depending on the pH, the cyanide moiety can be converted to cyanate (in neutral or basic solutions) or hydrogen cyanide (in acidic solutions).[1]

Caption: Potential oxidative degradation pathways for 4-Chloro-2-fluorophenylthiocyanate.

Experimental Protocol: Oxidation Study

-

Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or methanol.

-

Preparation of Stress Sample: Dilute the stock solution 1:10 with a 3% solution of hydrogen peroxide in water.

-

Incubation: Keep the sample at room temperature for a defined period (e.g., 24 hours). The reaction is often rapid.

-

Sample Analysis: Analyze the sample at appropriate time intervals (e.g., 0, 2, 6, 24 hours) by a stability-indicating HPLC method.

-

Data Evaluation: Quantify the loss of the parent compound and identify major degradation products, which will likely have significantly different retention times due to increased polarity.

Photostability Assessment

Exposure to light, particularly in the UV range, can provide the energy needed to induce chemical reactions not observed under thermal conditions. Photostability testing is critical for any compound that may be handled or stored in lighted environments.

Causality and Predicted Pathways

Aromatic compounds and those with sulfur-containing functional groups can absorb UV radiation, leading to the formation of excited states or radical species.[8] This can result in cleavage of the aryl-sulfur or aryl-chlorine bonds, or complex secondary reactions.

Experimental Protocol: Photostability Study (ICH Q1B)

This protocol is designed to provide standardized light exposure for confirmatory studies.[7]

-

Sample Preparation:

-

Prepare solutions of the compound (e.g., 0.1 mg/mL in a suitable solvent) and place them in chemically inert, transparent quartz cuvettes or vials.

-

Prepare a "dark control" sample by wrapping an identical vial in aluminum foil.

-

If testing the solid state, spread a thin layer of the powder on a petri dish or in a shallow container. Prepare a corresponding dark control.

-

-

Exposure: Place the samples and the dark control in a photostability chamber equipped with a light source that provides both visible and near-UV light.

-

Exposure Conditions: Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.

-

Sample Analysis: At the end of the exposure period, analyze the light-exposed samples and the dark control samples by a stability-indicating HPLC method.

-

Data Evaluation: Compare the chromatograms of the exposed samples to both the dark control and a time-zero sample. Significant formation of new peaks or loss of the parent peak in the exposed sample relative to the dark control indicates photosensitivity.

Caption: Experimental workflow for ICH Q1B compliant photostability testing.

Thermal Stability Assessment

Evaluating stability at elevated temperatures is crucial for determining acceptable conditions for manufacturing processes (e.g., drying) and for long-term storage, especially in non-refrigerated environments.

Causality and Predicted Pathways

High temperatures can provide the activation energy for reactions such as isomerization of the thiocyanate to the more thermodynamically stable isothiocyanate, or decomposition and fragmentation of the molecule.[3]

Experimental Protocol: Thermal Stress Study

-

Sample Preparation:

-

Solid State: Place a known amount of the solid compound in a sealed vial.

-

Solution State: Prepare a solution of the compound (e.g., 1 mg/mL in a stable, high-boiling-point solvent like DMSO or DMF) in a sealed vial.

-

-

Incubation: Place the vials in a calibrated oven at an elevated temperature (e.g., 80°C or 105°C).

-

Sample Analysis: After a defined period (e.g., 7 days), remove the samples, allow them to cool, and prepare them for analysis. Dissolve the solid sample in a suitable solvent. Analyze both solid and solution state samples by HPLC.

-

Data Evaluation: Compare the results to a control sample stored at a lower temperature (e.g., 5°C) to determine the extent of degradation.

Analytical Strategy and Data Presentation

A robust, stability-indicating analytical method is the foundation of any degradation study. High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice.

HPLC Method Development Protocol

-

Column Selection: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.

-

Mobile Phase: Use a gradient elution to ensure separation of the relatively nonpolar parent compound from potentially more polar degradants.

-

Solvent A: 0.1% Formic Acid or Phosphoric Acid in Water.

-

Solvent B: Acetonitrile or Methanol.

-

-

Gradient Program: Start with a high percentage of Solvent A and gradually increase the percentage of Solvent B over 15-20 minutes to elute the parent compound and any nonpolar impurities.

-

Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths and to assess peak purity. The absorbance maximum for the parent compound should be determined by a UV scan.

-

Method Validation: The method must be validated for specificity by demonstrating that degradation products do not co-elute with the parent peak. This is achieved by analyzing the stressed samples.

-

Peak Identification: Couple the HPLC system to a mass spectrometer (LC-MS) to obtain mass-to-charge ratio information for the degradation products, which is essential for elucidating their structures.

Data Summary

All quantitative results from the forced degradation studies should be summarized in a clear, concise table.

| Stress Condition | Duration/Temp. | % Degradation | Major Degradation Products (Retention Time, m/z) |

| 0.1 M HCl | 48h / 60°C | ||

| Water | 48h / 60°C | ||

| 0.1 M NaOH | 48h / 60°C | ||

| 3% H₂O₂ | 24h / RT | ||

| Photolytic (Solid) | ICH Q1B | ||

| Photolytic (Solution) | ICH Q1B | ||

| Thermal (Solid) | 7 days / 80°C | ||

| Thermal (Solution) | 7 days / 80°C |

Conclusions and Handling Recommendations

This guide outlines a comprehensive strategy for characterizing the stability of 4-Chloro-2-fluorophenylthiocyanate. Based on the known chemistry of its constituent functional groups, the molecule is predicted to be most susceptible to degradation under basic hydrolytic, oxidative, and photolytic conditions . The primary degradation pathways likely involve conversion of the thiocyanate to a thiocarbamate (hydrolysis) or a sulfonic acid (oxidation).

Recommendations for Handling and Storage:

-

Storage: Store in well-sealed, light-resistant containers in a cool, dry place.

-

Handling: Avoid exposure to strong bases, oxidizing agents, and intense light sources. Use in well-ventilated areas.

-

Formulation/Reaction Conditions: When used in synthesis or formulation, care should be taken to control pH, exclude strong oxidants, and protect the reaction or mixture from light.

By systematically applying the principles and protocols detailed herein, researchers can build a robust stability profile for 4-Chloro-2-fluorophenylthiocyanate, ensuring its quality and reliability in downstream applications and accelerating the path from discovery to innovation.

References

-

Wikipedia. Thiocyanate. [Link]

-

Patsnap Eureka. (2025, October 13). Performance Evaluation of Thiocyanate Under Different Conditions. [Link]

-

ACS Publications. Stability Studies on Ferric Thiocyanate Complex as Used for Determination of Micro Amounts of Chloride. Analytical Chemistry. [Link]

-

BioSpectra. (2025, January 27). GUANIDINE THIOCYANATE TESTING METHODS. [Link]

-

Journal of Analytical Toxicology. (2007, September). Determination of Thiocyanate in Plasma by Ion Chromatography and Ultraviolet Detection. [Link]

-

Minerals Engineering. (2015). Degradation of thiocyanate in aqueous solution by persulfate activated ferric ion. [Link]

-

PubMed. (2002, October 1). Iron(VI) and iron(V) oxidation of thiocyanate. [Link]

-

ChemRxiv. Aryl Thiocyanate as an Organic 'CN' Source: Circular Chemical Economy Approach to Access Thiocyano. [Link]

-

JYX Digital Repository. (2006). Synthesis, crystal structure and thermal decomposition of certain metal thiocyanates and organic thiocyanates. [Link]

-

ResearchGate. (2025, August 10). Improved Procedure to Aryl Thiocyanates: A New Synthetic Application of Dry Arenediazonium o-Benzenedisulfonimides. [Link]

-

RSC Publishing. (2022, February 22). Recent advances in photochemical and electrochemically induced thiocyanation: a greener approach for SCN-containing compound formation. [Link]

-

International Journal of Chemical and Molecular Engineering. (2011, June 27). Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate. [Link]

-

ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

-

ChemRxiv. (2022, June 8). Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). [Link]

-

European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

-

ResearchGate. (2022). Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). [Link]

Sources

- 1. Thiocyanate - Wikipedia [en.wikipedia.org]

- 2. Iron(VI) and iron(V) oxidation of thiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. database.ich.org [database.ich.org]

- 7. ema.europa.eu [ema.europa.eu]

- 8. chemrxiv.org [chemrxiv.org]

The Ascendant Role of Substituted Thiocyanates in Modern Therapeutics and Agrochemicals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organic compounds featuring the thiocyanate (-SCN) functional group have emerged from the shadow of their isothiocyanate (-NCS) isomers to reveal a rich and diverse spectrum of biological activities. This technical guide provides a comprehensive exploration of the synthesis, mechanisms of action, and structure-activity relationships of substituted thiocyanates. It delves into their significant potential as antimicrobial, anticancer, and herbicidal agents, offering field-proven insights and detailed experimental protocols for their evaluation. This document is intended to serve as a vital resource for researchers and professionals engaged in the discovery and development of novel therapeutic and agrochemical compounds.

Introduction: The Thiocyanate Moiety - A Versatile Pharmacophore

Substituted thiocyanates are a class of organic compounds characterized by the functional group R-S-C≡N, where an organic substituent (R) is attached to a sulfur atom, which in turn is bonded to a cyanide group.[1] For decades, the biological activities of organosulfur compounds from natural sources, such as cruciferous vegetables, were primarily attributed to isothiocyanates (R-N=C=S). However, a growing body of evidence demonstrates that substituted thiocyanates possess their own distinct and potent biological profiles.[2][3] These compounds are not merely synthetic curiosities but are found in nature and can be synthesized through various efficient methods, making them attractive candidates for drug discovery and agrochemical development.[4][5]

This guide will provide an in-depth analysis of the current understanding of substituted thiocyanates, with a focus on their practical applications in life sciences. We will explore their mechanisms of action, which often differ from their isothiocyanate counterparts, and provide detailed protocols for their synthesis and biological evaluation.

Antimicrobial Activity of Substituted Thiocyanates

The rise of antibiotic-resistant pathogens has created an urgent need for novel antimicrobial agents. Substituted thiocyanates have demonstrated significant potential in this area, exhibiting activity against a range of bacteria and fungi.[3][6]

Mechanism of Antimicrobial Action

While the precise molecular mechanisms are still under active investigation, the antimicrobial activity of substituted thiocyanates is thought to involve several key processes:

-

Enzyme Inhibition: The electrophilic nature of the thiocyanate group allows it to react with nucleophilic residues, such as cysteine thiols, in the active sites of essential microbial enzymes. This can disrupt critical metabolic pathways. For instance, thiocyanate ions have been shown to inhibit iodide transport, which could interfere with microbial metabolic processes that share similar transport mechanisms.[7]

-

Disruption of Cellular Respiration: Some studies suggest that thiocyanates may interfere with the electron transport chain, leading to a breakdown in cellular respiration and energy production.

-

Oxidative Stress: In the presence of peroxidases and hydrogen peroxide, thiocyanate (SCN⁻) can be oxidized to hypothiocyanous acid (HOSCN), a potent antimicrobial agent.[8] This is a key component of the innate immune system in mammals and can be harnessed in synthetic compounds. HOSCN is a milder, thiol-selective oxidant compared to other hypohalous acids, which may contribute to a more targeted antimicrobial effect with potentially less damage to host tissues.[8][9]

Diagram: Proposed Antimicrobial Mechanism of Thiocyanates

Caption: Proposed mechanisms of antimicrobial action for substituted thiocyanates.

Structure-Activity Relationship (SAR)

The antimicrobial potency of substituted thiocyanates is significantly influenced by the nature of the 'R' group.

-

Aromatic and Halogenated Substituents: Studies on allylic thiocyanates have shown that those bearing halogenated aryl groups, particularly dichloro-substituted analogues, exhibit high activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[6] The presence of bromoaryl or chloroaryl groups enhances potency.[6]

-

Lipophilicity: Increased lipophilicity of the 'R' group can enhance the compound's ability to penetrate microbial cell membranes, leading to higher efficacy.

Table 1: Antimicrobial Activity of Selected Substituted Thiocyanates

| Compound | Substituent (R) | Target Organism | Activity (MIC/Inhibition Zone) | Reference |

| Methyl (Z)-3-(2,4-dichlorophenyl)-2-(thiocyanomethyl)-2-propenoate | 2,4-dichlorophenyl derivative | MRSA | Comparable to Imipenem | [6] |

| Allylic thiocyanates with toluoyl, naphthyl, and fluorophenyl groups | Toluoyl, naphthyl, fluorophenyl | Bacillus cereus, S. aureus | Moderate activity | [6] |

| Allylic thiocyanates with bromo and chloro analogues | Bromoaryl, Chloroaryl | MRSA, Candida albicans | High activity | [6] |

| Novel thiocyanato complexes | Metal complexes | Various bacteria | MIC: 8-64 µg/mL | [10] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

-